molecular formula C15H15BrN2O B3201580 N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide CAS No. 1019555-56-6

N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide

Cat. No. B3201580
CAS RN: 1019555-56-6
M. Wt: 319.2 g/mol
InChI Key: BGMOMMDRSYTTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide” is a chemical compound with the CAS Number: 1019555-56-6 . It has a molecular weight of 319.2 and its IUPAC name is N-{4-[(4-bromobenzyl)amino]phenyl}acetamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of “N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide” can be represented by the InChI code: 1S/C15H15BrN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19) .

It has a molecular weight of 319.2 and its storage temperature is room temperature .

Scientific Research Applications

Anticonvulsant Activities

One area of study involves the synthesis and analysis of derivatives related to N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide for potential anticonvulsant activities. The crystal structure analysis of certain acetamido derivatives has provided insights into their stereochemistry, which could be responsible for their biological activity. This research aims to develop new therapeutic agents for epilepsy and related disorders by understanding the structural requirements for anticonvulsant efficacy (Camerman et al., 2005).

Coordination Chemistry and Antioxidant Activity

In coordination chemistry, derivatives of N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide have been used to construct novel Co(II) and Cu(II) complexes. These complexes have been characterized and evaluated for their antioxidant activities, demonstrating significant potential. The study emphasizes the role of hydrogen bonding in the self-assembly processes of these complexes and their potential applications in developing new antioxidant agents (Chkirate et al., 2019).

Free Radical Scavenging Activity

Another research focus has been on the free radical scavenging activity of N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide derivatives. The study includes both experimental and theoretical approaches to evaluate the antioxidant mechanisms of these compounds. Such research provides valuable insights into the development of new antioxidant compounds for various applications, including as dietary supplements or in pharmaceuticals (Boudebbous et al., 2021).

Crystal Structure and Molecular Interactions

Research on the crystal structures of acetamide derivatives, including N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide, has contributed to a deeper understanding of molecular interactions, such as hydrogen bonding and halogen interactions. This knowledge is crucial for the design of new materials and pharmaceutical compounds, highlighting the versatility of these acetamide derivatives in scientific research (Boechat et al., 2011).

Potential Pesticides

Additionally, derivatives of N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide have been characterized for their potential use as pesticides. X-ray powder diffraction studies of new derivatives aim to explore their applicability in agricultural settings, underscoring the chemical's utility beyond medicinal applications (Olszewska et al., 2008).

Future Directions

The future directions for “N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide” and similar compounds could involve further exploration of their antimicrobial and anticancer activities . This could potentially lead to the development of new therapeutic agents.

properties

IUPAC Name

N-[4-[(4-bromophenyl)methylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMOMMDRSYTTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.